(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Description
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H17N3S and its molecular weight is 331.44. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis
- Research demonstrates the use of compounds similar to (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile in various chemical synthesis processes. For example, Shablykin, Chumachenko, and Brovarets (2010) explored the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol, leading to derivatives that can transform into 5-amino-4-(benzothiazol-2-yl)oxazole derivatives (Shablykin, Chumachenko, & Brovarets, 2010).
Sensing and Detection
- Pan et al. (2015) designed and synthesized derivatives of acrylonitrile for detecting mercury(II) ions. The study showcases the potential of such compounds in environmental monitoring and pollution detection (Pan et al., 2015).
Material Science
- Anandan et al. (2018) investigated thiophene dyes, including acrylonitrile derivatives, for nonlinear optical limiting, which is significant for protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Pharmacology and Therapeutics
- Research by Sa̧czewski et al. (2004) on acrylonitriles substituted with various nitrogen heterocyclics, including compounds structurally similar to this compound, revealed their potential in developing new therapeutics with cytotoxic activity against cancer cells (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Environmental Applications
- Ding et al. (2014) utilized amine-functionalized α-cyanostilbene derivatives, related to the compound , for the specific recognition of picric acid, an environmental and biological pollutant. This highlights its application in environmental remediation and safety (Ding, Yang, Zhang, Zhang, Kong, Zhang, Tian, Tao, & Yang, 2014).
Optoelectronics
- Kim et al. (2006) researched organic sensitizers, including cyano-acrylic acid derivatives, for solar cell applications, demonstrating the potential of such compounds in renewable energy technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Properties
IUPAC Name |
(Z)-3-(2,3-dimethylanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-14-7-6-10-18(15(14)2)22-12-17(11-21)20-23-19(13-24-20)16-8-4-3-5-9-16/h3-10,12-13,22H,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZXBPBDSGBUPF-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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